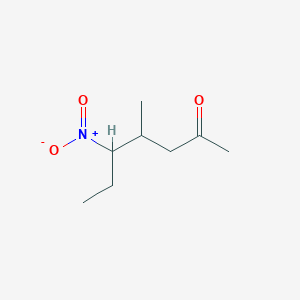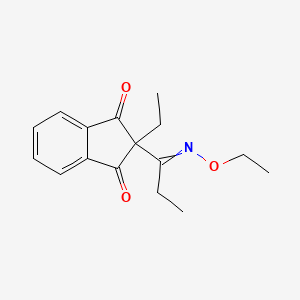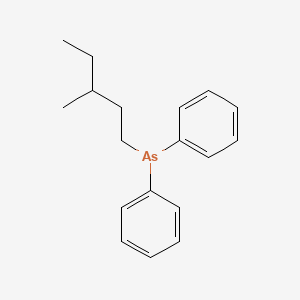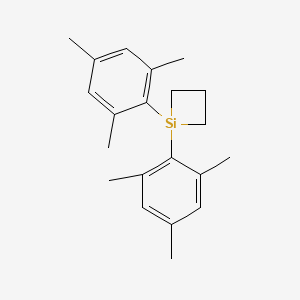
1,1-Bis(2,4,6-trimethylphenyl)siletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2,4,6-trimethylphenyl)siletane is a unique organosilicon compound characterized by its siletane core, where silicon is bonded to two 2,4,6-trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(2,4,6-trimethylphenyl)siletane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction conditions include:
Reagents: 2,4,6-trimethylphenylmagnesium bromide, silicon tetrachloride
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(2,4,6-trimethylphenyl)siletane can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrosilylation: Catalysts such as platinum or rhodium complexes under mild to moderate temperatures.
Major Products:
Oxidation: Silanols, siloxanes
Substitution: Halogenated or nitro-substituted derivatives
Hydrosilylation: Organosilicon compounds with various functional groups
Applications De Recherche Scientifique
1,1-Bis(2,4,6-trimethylphenyl)siletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science:
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2,4,6-trimethylphenyl)siletane largely depends on the specific reaction or application. In general, the silicon center can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups provide steric protection and can influence the reactivity of the silicon center. The molecular targets and pathways involved would vary based on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another organosilicon compound with similar phenyl groups but different core structure.
1,4-Bis(trimethylsilyl)benzene: Contains silicon atoms bonded to a benzene ring, offering different reactivity and applications.
Uniqueness: 1,1-Bis(2,4,6-trimethylphenyl)siletane is unique due to its siletane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. The presence of two bulky 2,4,6-trimethylphenyl groups provides steric hindrance, influencing its reactivity and stability.
Propriétés
Numéro CAS |
63491-93-0 |
|---|---|
Formule moléculaire |
C21H28Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,1-bis(2,4,6-trimethylphenyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-14-10-16(3)20(17(4)11-14)22(8-7-9-22)21-18(5)12-15(2)13-19(21)6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
HFVPPWNGDBOLEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si]2(CCC2)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


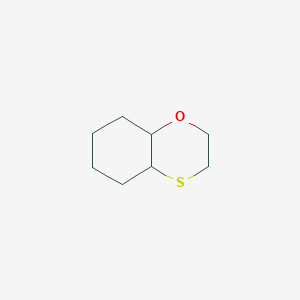

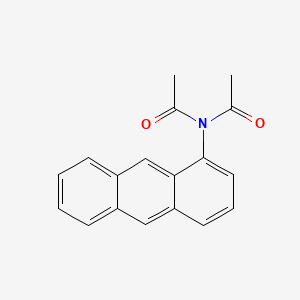




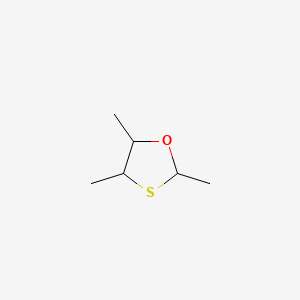
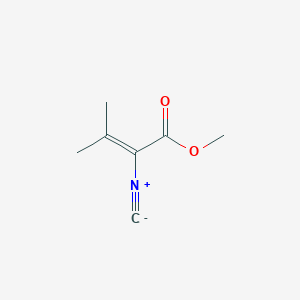

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
